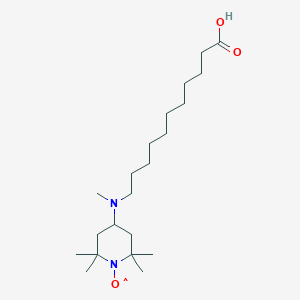

4-(N-Carboxydecyl-N-methylamino)-tempo

説明

Overview of Nitroxide Radicals and Their Role in Chemical and Biochemical Investigations

Nitroxide radicals are organic compounds characterized by a stable free radical localized on the N-O group. mdpi.com This stability is often conferred by bulky substituents, such as the four methyl groups in TEMPO derivatives, which prevent dimerization and other reactions that would quench the radical. acs.org The unpaired electron of the nitroxide group makes these molecules paramagnetic, a property that is central to their application in Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comglenresearch.com

EPR spectroscopy is a powerful technique for studying systems with unpaired electrons. researchgate.netnih.gov In the context of nitroxide radicals, the EPR spectrum is sensitive to the radical's local environment, including its mobility, polarity, and proximity to other paramagnetic species. glenresearch.comresearchgate.net This sensitivity allows researchers to glean detailed information about the structure and dynamics of the system to which the nitroxide is attached. nih.gov

Beyond their use as passive probes, nitroxide radicals can also participate in redox reactions. They can be oxidized to oxoammonium cations or reduced to hydroxylamines, enabling them to act as antioxidants or catalysts in various chemical transformations. mdpi.comacs.org This reactivity has led to their investigation in fields ranging from organic synthesis to medicinal chemistry, where they have been explored for their protective effects against oxidative stress. nih.govrsc.org

Contextualization of TEMPO Derivatives as Stable Free Radical Probes

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a foundational nitroxide radical that has given rise to a vast family of derivatives. nih.gov The TEMPO structure itself is highly stable, but its utility as a probe is greatly expanded through chemical modification. rhhz.net By attaching various functional groups to the piperidine (B6355638) ring, researchers can tailor TEMPO derivatives for specific applications.

These functionalized TEMPO derivatives, often referred to as spin labels or spin probes, can be covalently attached to specific sites on biomolecules such as proteins and nucleic acids. glenresearch.comnih.gov This technique, known as site-directed spin labeling (SDSL), allows for the investigation of local structure and dynamics at a specific residue. nih.gov The EPR spectrum of the attached spin label provides information about the mobility of that site, its accessibility to the solvent, and distances to other spin-labeled sites. nih.gov

The versatility of TEMPO derivatives is a key reason for their widespread use. Different functionalities allow them to be targeted to different environments. For example, hydrophilic derivatives will preferentially reside in aqueous phases, while hydrophobic derivatives will partition into lipid membranes. mdpi.com This allows for the study of a wide range of biological systems and processes.

Significance of 4-(N-Carboxydecyl-N-methylamino)-TEMPO as a Functionalized Spin Label

This compound is a specialized TEMPO derivative with distinct structural features that make it particularly useful for certain research applications. Its key components are:

The TEMPO moiety: This provides the stable free radical necessary for EPR studies.

A long decyl (10-carbon) alkyl chain: This hydrophobic tail allows the molecule to insert into and interact with lipid bilayers and other nonpolar environments.

A terminal carboxylic acid group: This hydrophilic headgroup provides a site for covalent attachment to other molecules and influences the spin label's position and orientation within a membrane.

These features make this compound an excellent probe for studying the properties of biological membranes. The long alkyl chain anchors the molecule within the lipid bilayer, while the charged carboxylic acid group tends to reside near the membrane-water interface. The EPR spectrum of this spin label can then provide information about the fluidity, polarity gradient, and local dynamics at different depths within the membrane.

Furthermore, the carboxylic acid group can be used to covalently link the spin label to specific sites on proteins or other biomolecules. This allows for the study of membrane-protein interactions and the conformational changes that proteins undergo when they associate with or insert into a membrane.

Detailed Research Findings:

The utility of long-chain carboxylated TEMPO derivatives is evident in studies of membrane structure and dynamics. The position of the nitroxide group along the alkyl chain can be varied to probe different depths within the lipid bilayer. The EPR spectra of these probes reveal a gradient of increasing mobility from the polar headgroup region towards the more fluid, hydrophobic core of the membrane.

Below is a table summarizing the key structural features and primary applications of this compound:

| Structural Feature | Property | Primary Application in Research |

| TEMPO Moiety | Paramagnetic | Enables detection and characterization by Electron Paramagnetic Resonance (EPR) spectroscopy. |

| Decyl Alkyl Chain | Hydrophobic | Anchors the spin label within the nonpolar core of lipid bilayers. |

| Carboxylic Acid Group | Hydrophilic, Reactive | Orients the spin label at the membrane-water interface and allows for covalent attachment to biomolecules. |

The combination of a stable radical, a hydrophobic tail, and a reactive headgroup in this compound provides a powerful tool for elucidating the molecular details of complex biological systems.

特性

CAS番号 |

139116-77-1 |

|---|---|

分子式 |

C21H41N2O3 |

分子量 |

369.6 g/mol |

InChI |

InChI=1S/C21H41N2O3/c1-20(2)16-18(17-21(3,4)23(20)26)22(5)15-13-11-9-7-6-8-10-12-14-19(24)25/h18H,6-17H2,1-5H3,(H,24,25) |

InChIキー |

FOYKJZOVFJBXQD-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |

正規SMILES |

CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |

他のCAS番号 |

139116-77-1 |

同義語 |

4-(N-carboxydecyl-N-carboxyamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxydecyl-N-methylamino)-TEMPO 4-CDMA-TEMPO |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 N Carboxydecyl N Methylamino Tempo

Synthetic Pathways to the 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) Scaffold

The foundation of 4-(N-Carboxydecyl-N-methylamino)-TEMPO is the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical. TEMPO is a notably stable aminoxyl radical, a property attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxide, which prevents dimerization and other radical-radical reactions. chemicalbook.com

The common synthesis of the TEMPO scaffold begins with 2,2,6,6-tetramethylpiperidine. chemicalbook.com This precursor is a sterically hindered secondary amine, which can be synthesized through methods like the dehydration of tetraalkylpyridines using metal oxide catalysts. chemicalbook.com The pivotal step in forming the TEMPO scaffold is the oxidation of 2,2,6,6-tetramethylpiperidine. This oxidation specifically targets the N-H bond of the piperidine (B6355638) ring to generate the N-O• radical moiety, resulting in the characteristic red-orange, solid TEMPO compound. chemicalbook.com This stable free radical is not only a synthetic target itself but also serves as a versatile catalyst for the oxidation of alcohols. chemicalbook.combiosynth.com

Alkylation Strategies for Introducing the N-Carboxydecyl-N-methylamino Moiety

To arrive at the target compound, the TEMPO scaffold must be appropriately functionalized at the 4-position. This involves starting with a derivative, 4-N-methylamino-TEMPO, and introducing the N-carboxydecyl group through a two-step alkylation and hydrolysis sequence.

Alkylation of 4-N-methylamino-TEMPO with ω-Bromocarboxylic Esters

The introduction of the decyl carboxylate chain is achieved via a nucleophilic substitution reaction. The starting material for this step is 4-N-methylamino-TEMPO, which possesses a secondary amine that can act as a nucleophile. The electrophile is an ω-bromocarboxylic ester, such as ethyl 11-bromoundecanoate.

In this reaction, the lone pair of electrons on the nitrogen atom of the methylamino group attacks the carbon atom bearing the bromine atom in the ω-bromocarboxylic ester. This process forms a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide that is formed as a byproduct, thereby driving the reaction to completion. The product of this step is an ester derivative, specifically 4-(N-(Ethoxycarbonyl)decyl-N-methylamino)-TEMPO.

Subsequent Hydrolysis to Yield the Carboxylic Acid Functionality

The final step in the synthesis of the title compound is the conversion of the ester group to a carboxylic acid. This transformation is accomplished through hydrolysis. orgoreview.com The hydrolysis of an ester can be catalyzed by either acid or base. orgoreview.comlibretexts.org

Base-catalyzed hydrolysis, also known as saponification, is a common and effective method. libretexts.orgmasterorganicchemistry.com This process involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.comresearchgate.net The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com This leads to the cleavage of the ester bond, forming a carboxylate salt and an alcohol (ethanol in this case). libretexts.orgmasterorganicchemistry.com A subsequent acidification step, using a strong acid like hydrochloric acid (HCl), is required to protonate the carboxylate salt and yield the final carboxylic acid product, this compound. masterorganicchemistry.comresearchgate.net

Alternatively, acid-catalyzed hydrolysis can be employed. This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgcommonorganicchemistry.com To favor the formation of the carboxylic acid, a large excess of water is typically used to shift the equilibrium forward according to Le Châtelier's principle. orgoreview.com

Strategies for Site-Specific Incorporation and Conjugation

The carboxylic acid functionality of this compound serves as a versatile handle for its covalent attachment to biomolecules. This allows the TEMPO radical to be used as a spin label probe in techniques like electron paramagnetic resonance (EPR) spectroscopy. Two prominent methods for this site-specific incorporation are click chemistry and the phosphoramidite (B1245037) method.

Covalent Attachment Methods (e.g., Click Chemistry for TEMPO Azides)

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and biocompatible. wikipedia.orgorganic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a molecule containing an azide (B81097) with one containing a terminal alkyne to form a stable triazole linkage. wikipedia.orgorganic-chemistry.orgcpcscientific.com

To utilize this method, the TEMPO derivative must be functionalized with either an azide or an alkyne. For instance, the carboxylic acid of this compound could be converted to an amine, which can then be transformed into an azide. This "TEMPO-azide" can then be "clicked" onto a biomolecule (like a protein or peptide) that has been site-specifically modified to contain an alkyne group. cpcscientific.comnih.gov The high specificity and efficiency of click chemistry allow for precise labeling of biological targets under mild, aqueous conditions. organic-chemistry.org

Phosphoramidite Method for Oligonucleotide Integration

The phosphoramidite method is the standard for the automated, solid-phase synthesis of DNA and RNA oligonucleotides. tcichemicals.comsigmaaldrich.com The process involves the sequential addition of nucleotide building blocks, called phosphoramidites, in a four-step cycle: detritylation, coupling, capping, and oxidation. sigmaaldrich.com

To incorporate the TEMPO derivative into an oligonucleotide, it must first be converted into a phosphoramidite reagent. This typically involves modifying the carboxylic acid end of the decyl chain (e.g., reducing it to an alcohol) and then reacting it to attach a phosphoramidite moiety. This custom TEMPO-phosphoramidite can then be used in an automated synthesizer just like a standard nucleotide phosphoramidite. tcichemicals.comnih.gov This allows for the site-specific placement of the TEMPO spin label at any desired position within a synthetic DNA or RNA strand, enabling detailed structural and dynamic studies of nucleic acids. nih.govnih.gov

Comparative Synthesis and Reactivity Studies with Other 4-Substituted TEMPO Derivatives

The chemical landscape of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives is rich and varied, with substitutions at the 4-position of the piperidine ring playing a pivotal role in modulating the molecule's physical and chemical properties. These modifications influence the synthetic accessibility and the reactivity of the nitroxyl (B88944) radical, tailoring it for a wide array of applications. This section provides a comparative analysis of the synthesis and reactivity of this compound against other key 4-substituted TEMPO derivatives, namely 4-amino-TEMPO, 4-acetamido-TEMPO, 4-hydroxy-TEMPO (TEMPOL), and 4-carboxy-TEMPO.

The synthesis of these derivatives often starts from a common precursor, 4-amino-2,2,6,6-tetramethylpiperidine (B32359). For instance, 4-acetamido-TEMPO is prepared by the acetylation of the amino group in 4-amino-2,2,6,6-tetramethylpiperidine with acetic anhydride, followed by oxidation of the piperidine nitrogen to the corresponding nitroxyl radical using agents like hydrogen peroxide in the presence of a catalyst such as sodium tungstate. wikipedia.org

The reactivity of 4-substituted TEMPO derivatives is significantly influenced by the nature of the substituent at the 4-position. This is evident in their application as catalysts in oxidation reactions and their behavior under various reaction conditions.

A study on the oxidation of various water-soluble 4-substituted TEMPO derivatives by hydroxyl radicals revealed that the substituent at the 4-position affects the reaction pathways. rsc.orgresearchgate.netanu.edu.auscispace.com For example, the formation of 4-oxo-TEMPO (TEMPONE) was observed from TEMPOL, 4-methoxy-TEMPO, and to a lesser extent, 4-carboxy-TEMPO, suggesting that the reaction can be initiated by hydrogen abstraction at the 4-position. rsc.orgresearchgate.netanu.edu.auscispace.com However, computational studies have indicated that while thermodynamically feasible, this pathway is kinetically less favored than hydrogen abstraction from other positions on the TEMPO scaffold. rsc.orgresearchgate.netanu.edu.au

Furthermore, the electronic properties of the 4-substituent can modulate the redox potential of the nitroxyl/oxoammonium couple. For instance, the presence of a basic amino group in 4-amino-TEMPO can lead to protonation at low pH, which in turn increases the redox potential due to a strong inductive effect from the protonated amine. nih.gov This highlights the tunability of the electrochemical properties of TEMPO derivatives through strategic functionalization at the 4-position.

The catalytic activity of these derivatives in oxidation reactions also serves as a point of comparison. For example, 4-acetamido-TEMPO is an effective catalyst for the oxidation of primary amines to nitriles and alcohols to aldehydes and ketones. wikipedia.org Similarly, 4-amino-TEMPO immobilized on a polymer monolith has been shown to be a highly reactive and recyclable catalyst for the oxidation of alcohols. nih.gov The performance of these catalysts can be influenced by factors such as the reaction medium and the presence of co-catalysts.

The table below summarizes the reactivity of different 4-substituted TEMPO derivatives in the oxidation of benzyl (B1604629) alcohol, providing a comparative view of their catalytic efficiency.

| Catalyst | System | Reaction Time | Yield of Benzaldehyde (B42025) | Selectivity for Benzaldehyde | Turnover Number (TON) |

|---|---|---|---|---|---|

| 4-amino-TEMPO | Homogeneous | 6 min | 59% | 96% | 12 |

| 4-amino-TEMPO-immobilized monolith | Heterogeneous | 10 min | 60% | 94% | 12 |

Data sourced from a study on 4-amino-TEMPO-immobilized polymer monoliths for alcohol oxidation. nih.gov

In the context of derivatization, the functional group at the 4-position offers a handle for further chemical modifications. For example, 4-amino-TEMPO can react with benzoquinone derivatives to form new charge-transfer complexes. psu.edu The carboxyl group in 4-carboxy-TEMPO provides a site for esterification or amidation, allowing for the attachment of this spin label to other molecules of interest. sigmaaldrich.comsigmaaldrich.comscbt.com The synthesis of this compound would likely involve the alkylation of 4-amino-TEMPO or a related precursor, followed by the introduction of the carboxydecyl group, showcasing a multi-step derivatization process to achieve a specific molecular architecture.

Spectroscopic Characterization and Methodological Advancements in Studies of 4 N Carboxydecyl N Methylamino Tempo

Electron Spin Resonance (ESR) Spectroscopy as a Primary Analytical Tool

ESR spectroscopy is the foundational technique for characterizing nitroxide spin probes like 4-(N-Carboxydecyl-N-methylamino)-TEMPO. The interaction of the unpaired electron with an external magnetic field and its surrounding nuclear spins produces a spectrum that is highly sensitive to the probe's local environment, orientation, and mobility.

The integrity of the nitroxide radical is the basis for its use as a spin probe. ESR spectroscopy provides a direct method to confirm that the paramagnetic N-O group remains intact. A solution-phase ESR spectrum of a TEMPO derivative at room temperature typically displays a characteristic sharp triplet signal. researchgate.netresearchgate.net This three-line pattern arises from the hyperfine interaction between the unpaired electron and the spin (I=1) of the nitrogen-14 nucleus, resulting in three allowed spin states (m_I = +1, 0, -1). researchgate.net The presence of this well-defined triplet is a clear confirmation of the radical's integrity.

Conversely, the loss of this signal indicates a chemical reaction, such as reduction of the nitroxide to its corresponding diamagnetic hydroxylamine (B1172632), which is EPR-silent. nih.gov This transformation can be induced by biological reducing agents like ascorbate (B8700270) or glutathione, a process that can be monitored quantitatively by tracking the decay of the ESR signal intensity. nih.gov

The rotational correlation time (τc) is a quantitative measure of the tumbling rate of the spin probe, representing the time it takes for the molecule to rotate by one radian. buffalo.edu The ESR spectrum's line shape is exquisitely sensitive to this motion. In environments where the probe tumbles rapidly (fast motion regime, typically τc < 1 ns), the ESR lines are narrow and of similar height. As the motion slows due to increased solvent viscosity, lower temperature, or binding to a larger, slower-moving entity like a micelle or protein, the lines broaden asymmetrically. researchgate.netresearchgate.net

By analyzing the relative heights and widths of the spectral lines, τc can be calculated. For instance, the rotational correlation time for 4-amino-TEMPO increases with the concentration of sodium dodecyl sulfate (B86663) (SDS), indicating slower molecular tumbling as the probe partitions into the more constrained micellar environment compared to its state in pure water. researchgate.net This parameter is crucial for probing the microviscosity and molecular dynamics of various systems. buffalo.edunih.gov

Table 1: Illustrative Rotational Correlation Times (τc) of TEMPO Derivatives in Various Environments This table presents conceptual data based on published findings for various TEMPO probes to illustrate environmental effects.

| Environment | Spin Probe | Approximate τc (ns) | Implication |

|---|---|---|---|

| Water (25°C) | 4-amino-TEMPO | ~0.05 | Fast, isotropic tumbling |

| SDS Micelles | 4-amino-TEMPO | 0.5 - 1.5 | Slower, restricted motion |

| Propylene Glycol (295K) | 4-oxo-TEMPO-d16-(15)N | ~1.0 | Slow tumbling in viscous liquid |

| Propylene Glycol (Glassy State, <200K) | 4-oxo-TEMPO-d16-(15)N | >50 | "Rigid limit", very slow motion |

| β-Cyclodextrin Inclusion Complex | TEMPOyl caprylate | ~5.0 | Highly restricted axial rotation |

Beyond a simple tumbling rate, ESR spectra can reveal the nature of the molecular motion. The transition from a fast, isotropic motion in low-viscosity liquids to the "rigid limit" spectrum in a frozen or glassy state provides a wealth of information. researchgate.netnih.gov In the rigid limit, the random orientation of the probes results in a broad, asymmetric powder pattern spectrum, from which the principal components of the g-tensor and hyperfine tensor (A) can be determined.

In certain organized systems, the motion can be anisotropic. For example, when TEMPO is confined within one-dimensional nanochannels, its ESR spectra show that the molecule undergoes uniaxial rotation around the channel axis, with the N-O bond oriented perpendicular to this axis. researchgate.netresearchgate.net Temperature-dependent studies are particularly powerful, as they can track the onset and activation energy of specific motional modes. researchgate.netnih.gov Multifrequency ESR experiments, conducted at different magnetic fields and frequencies, can further resolve complex motional features that may be ambiguous at a single frequency. nih.gov

The primary spectral feature of a TEMPO radical is the triplet arising from the hyperfine coupling between the electron spin and the nuclear spin of the nitrogen atom (¹⁴N). The spacing between these lines is the isotropic hyperfine coupling constant, A_iso. This value is sensitive to the polarity of the probe's immediate environment; A_iso increases with solvent polarity due to the stabilization of the charge-separated resonance structure of the N-O bond. This effect allows the probe to report on the local polarity of, for instance, the interior of a membrane or a protein binding pocket. nih.gov

In addition to the dominant nitrogen coupling, weaker hyperfine couplings to magnetic nuclei like protons (¹H) exist. These are often not resolved in standard ESR spectra, contributing only to the width of the main lines. researchgate.net However, under certain conditions or with advanced techniques like Electron-Nuclear Double Resonance (ENDOR) or HYSCORE, these smaller couplings can be measured, providing more detailed information about the electronic structure and conformation of the radical. researchgate.netmdpi.com Theoretical quantum chemical calculations are often used in conjunction with experimental data to assign these hyperfine couplings to specific nuclei within the molecule. researchgate.net

Table 2: Representative Isotropic Hyperfine Coupling Constants (A_iso) for a Nitroxide Probe in Different Solvents This table presents conceptual data to illustrate the effect of solvent polarity on the nitrogen hyperfine coupling constant.

| Solvent | Polarity | Typical A_iso (Gauss) |

|---|---|---|

| Toluene | Low | ~14.5 |

| Dichloromethane | Medium | ~15.2 |

| Acetonitrile | High | ~15.8 |

| Water | Very High | ~16.5 |

Pulsed Electron Paramagnetic Resonance (EPR) Techniques

While continuous-wave ESR is a powerful tool, pulsed EPR techniques offer access to a different set of molecular parameters, most notably weak interactions and transient phenomena. These methods are indispensable for advanced structural studies. nih.govnih.gov

Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a premier pulsed EPR technique for precisely measuring through-space distances between two paramagnetic centers in the range of approximately 1.5 to 10 nanometers. researchgate.netresearchgate.netresearchgate.net This makes it exceptionally useful for structural biology, where two spin labels can be attached to specific sites on a macromolecule.

The experiment involves applying a series of microwave pulses. A "pump" pulse at one frequency inverts the spin of one radical (the "pump" spin). The effect of this inversion on a second radical (the "observer" spin) is monitored using a spin echo sequence at a different frequency. The magnetic dipole-dipole interaction between the two spins causes the observer spin's echo intensity to oscillate or decay as a function of the time delay between the pump pulse and the echo sequence. The frequency of this modulation is directly related to the distance between the two spins. researchgate.netresearchgate.net

The raw output of a DEER experiment is a time-domain signal showing the decay of the echo modulation. Mathematical processing of this trace yields a distance distribution, providing not only the most probable distance but also the range of distances present in the molecular ensemble. researchgate.net

Table 3: Conceptual Data from a DEER/PELDOR Experiment This table illustrates the type of information obtained from a DEER experiment on a doubly spin-labeled biomolecule.

| Parameter | Description | Example Value |

|---|---|---|

| Modulation Depth (Δ) | The fraction of molecules that are doubly labeled and properly excited by the pulses. | 0.25 |

| Raw Decay Trace | The background-corrected, time-dependent dipolar modulation of the spin echo. | [Graphical Data] |

| Distance Distribution P(r) | The probability distribution of distances between the two spin labels. | [Graphical Data] |

| Most Probable Distance (r_peak) | The peak of the distance distribution, representing the most common separation. | 4.2 nm |

| Distribution Width (FWHM) | The full width at half maximum of the distance distribution, indicating conformational flexibility. | 0.8 nm |

Probing Spin-Spin Interactions

The study of spin-spin interactions in molecules containing one or more stable radical centers, such as this compound, is crucial for understanding their magnetic properties and their behavior in various applications, from materials science to biological probing. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary and most powerful technique for investigating these interactions. acs.orgrsc.org

The nature of spin-spin interactions in TEMPO-based radicals can be either intramolecular (within the same molecule, if it contains multiple radical centers) or intermolecular (between different radical molecules). These interactions are highly dependent on the distance and relative orientation of the nitroxide groups. acs.org The EPR spectrum of a monoradical like this compound in a dilute solution typically shows a characteristic three-line pattern due to the hyperfine coupling between the unpaired electron and the nitrogen nucleus (¹⁴N, nuclear spin I=1). However, as the concentration of the radical increases, or in the solid state, interactions between neighboring radicals become significant and alter the EPR lineshape. dtic.mil

Two main types of spin-spin interactions influence the EPR spectrum:

Dipolar Interaction: This is a through-space interaction that depends on the distance and the orientation of the spin centers relative to the external magnetic field. In solid samples or highly viscous solutions, this interaction leads to a broadening of the EPR lines.

Exchange Interaction: This interaction arises from the overlap of the electron wavefunctions of the two radicals. It can be through-bond or through-space. When the exchange interaction is strong, it can lead to a narrowing of the spectral lines (exchange narrowing) or the appearance of new lines corresponding to triplet states (if two spins are coupled).

In functionalized TEMPO radicals, the specific arrangement of molecules in a crystal lattice or an aggregate can lead to observable magnetic phenomena. For instance, strong intermolecular spin-spin coupling can result in a large zero-field splitting (ZFS), which is a splitting of the energy levels of the spin system even in the absence of an external magnetic field. acs.org The magnitude of the ZFS parameter, D, is a direct measure of the strength of the dipolar interaction.

Systematic studies on TEMPO-functionalized complexes have shown that the strength of the spin-spin interaction can be precisely controlled by modifying the molecular structure, thereby controlling the intramolecular spin-spin distance. acs.org For intermolecular interactions, factors like the presence of bulky substituents or the nature of counterions can influence the packing in the solid state and thus the distance between radical units. acs.orgdtic.mil

| Interaction Type | Primary Influencing Factor | Effect on EPR Spectrum | Typical Findings for TEMPO Radicals |

| Dipolar Interaction | Distance and orientation between spin centers | Line broadening | Observed in concentrated solutions and solid state. dtic.mil |

| Exchange Interaction | Overlap of electron wavefunctions | Line narrowing or formation of triplet states | Heisenberg spin-spin interactions become relevant at high loadings in zeolites. dtic.mil |

| Zero-Field Splitting (ZFS) | Strong intermolecular spin-spin coupling | Splitting of energy levels without an external magnetic field | A large ZFS (D = 17.5 mT) has been observed in crystalline forms of some TEMPO-functionalized metallacycles. acs.org |

Auxiliary Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

While EPR is central to studying the radical nature of this compound, other spectroscopic techniques are indispensable for a complete characterization, including structural verification and monitoring its reactivity.

Nuclear Magnetic Resonance (NMR) for Mechanistic Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms, even for processes involving paramagnetic species like this compound. nih.goved.ac.uk Although the presence of a paramagnetic center can lead to significant broadening and shifting of NMR signals, making standard analysis challenging, NMR can still provide crucial mechanistic insights in several ways.

When the nitroxide radical is reduced to its diamagnetic hydroxylamine form (TEMPO-H) or oxidized to the oxoammonium cation, high-resolution NMR spectra can be obtained for these species. By monitoring the disappearance of reactant signals and the appearance of product signals over time, the kinetics of a reaction can be determined. rsc.org For example, in TEMPO-catalyzed oxidation reactions, ¹H NMR can be used to follow the conversion of an alcohol to an aldehyde or ketone. nih.govrsc.org

Isotope labeling studies, followed by NMR analysis, are particularly useful. For instance, using a deuterated substrate and monitoring the incorporation of deuterium (B1214612) into the products or the TEMPO molecule itself can help to identify the source of hydrogen atoms and elucidate the hydrogen atom transfer (HAT) steps in a reaction mechanism. rsc.org

Furthermore, NMR is invaluable for characterizing the products of reactions where the TEMPO moiety acts as a radical trap. When this compound scavenges a transient carbon-centered radical, it forms a stable alkoxyamine. The resulting product is diamagnetic and can be isolated and fully characterized by standard one- and two-dimensional NMR techniques (¹H, ¹³C, COSY, HSQC) to determine the precise structure of the trapped radical species. researchgate.net This approach is instrumental in identifying short-lived intermediates in complex reaction pathways. acs.org

| NMR Application | Mechanistic Information Gained | Example in TEMPO-related systems |

| Reaction Monitoring | Kinetic data, identification of stable products | Following the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) in Cu/TEMPO catalyzed systems. nih.govumn.edu |

| Isotope Labeling | Tracing atomic pathways, identifying bond cleavage/formation | Use of deuterated water to confirm it as a hydrogen source in a mechanochemical reduction inhibited by TEMPO. rsc.org |

| Characterization of Trapped Adducts | Structural elucidation of transient radical intermediates | Identification of alkoxyamine structures formed from the reaction of TEMPO with carbon-centered radicals. researchgate.net |

UV-Vis Spectroscopy in Redox and Radical Scavenging Assays

UV-Vis spectroscopy is a straightforward and widely used technique to monitor the redox chemistry of this compound and to quantify its activity in radical scavenging assays. The different oxidation states of the TEMPO moiety possess distinct electronic absorption spectra.

The stable nitroxide radical itself has a characteristic, albeit weak, absorption in the visible region, which is responsible for its typical orange or reddish color. The corresponding reduced form, the hydroxylamine, and the oxidized form, the oxoammonium cation, are colorless and absorb in the UV region. researchgate.net

This difference in optical properties allows for the real-time monitoring of redox reactions. For example, during a radical scavenging reaction where the TEMPO radical consumes another radical species (like a glutathionyl radical), the concentration of the TEMPO radical decreases. This can be followed by the decay of its characteristic absorption peak. rsc.org Conversely, in a catalytic cycle where the reduced hydroxylamine is re-oxidized back to the nitroxide radical, the growth of the nitroxide absorption can be monitored to study the kinetics of this step. nih.gov

In radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a compound's antioxidant capacity is tested by its ability to reduce the stable DPPH radical. While TEMPO derivatives are themselves radicals, they can also participate in redox reactions. The change in absorbance of the reaction mixture, monitored at the λ_max of DPPH (around 517 nm), can provide information on the interaction between the two radical species. More commonly, the ability of the reduced form of TEMPO (the hydroxylamine) to scavenge radicals is assessed using such assays. nih.gov

| Species | Typical λ_max | Molar Absorptivity (ε) | Application |

| Nitroxide Radical (TEMPO•) | ~460-480 nm (weak), ~240 nm (strong) | Low in visible, High in UV | Monitoring radical concentration, kinetics of scavenging. researchgate.net |

| Oxoammonium Cation (TEMPO⁺) | ~245 nm | Moderate | Studying oxidation reactions of the nitroxide. |

| Hydroxylamine (TEMPO-H) | < 240 nm | Moderate | Studying reduction reactions of the nitroxide. researchgate.net |

| DPPH Radical | ~517 nm | High | Standard assay for measuring radical scavenging capacity. nih.gov |

Applications of 4 N Carboxydecyl N Methylamino Tempo As a Molecular Probe and Spin Label in Advanced Research

Site-Directed Spin Labeling (SDSL) of Biomolecules

Site-directed spin labeling (SDSL) is a powerful technique that involves the covalent attachment of a nitroxide spin label, such as a derivative of 4-(N-Carboxydecyl-N-methylamino)-TEMPO, to a specific site within a biomolecule like a protein or nucleic acid. nih.gov EPR spectroscopy is then used to analyze the behavior of the spin label, providing information about the local environment, conformation, and dynamics of the labeled site. nih.gov

Investigation of Nucleic Acid Structure and Dynamics (e.g., RNA, DNA)

Understanding the structure and dynamics of nucleic acids is fundamental to deciphering their biological functions. nih.govbeilstein-journals.orgdoi.org SDSL, in conjunction with EPR spectroscopy, has emerged as a valuable method for these investigations. nih.govdoi.org By incorporating a TEMPO-based spin label into specific internal sites of RNA, for instance, researchers can monitor structure-dependent mobility differences. hi.is

One established method involves the postsynthetic labeling of 2'-amino groups in RNA with a derivative like 4-isocyanato-TEMPO. nih.govdoi.org This approach allows for the site-specific introduction of the probe. hi.is EPR analysis of such labeled molecules reveals that the mobility of the spin label is highly dependent on its location within the nucleic acid structure. For example, a spin label attached to a nucleotide in a constrained duplex region of RNA will exhibit significantly different motion compared to one in a more flexible bulge loop. hi.is This distinction in mobility, reflected in the EPR spectra, provides direct evidence of the local structural environment and dynamics. hi.is

This technique is not only applicable to RNA but also to DNA, where it can be used to study phenomena such as the formation of branched structures like four-way Holliday junctions, which are key intermediates in genetic recombination. nih.gov The ability to probe dynamics at specific sites offers a unique window into the complex conformational changes that govern nucleic acid function. hi.isnih.gov

Probing Local Structural Perturbations in DNA Duplexes

TEMPO-derived spin labels are highly sensitive to their immediate surroundings, making them excellent probes for detecting subtle, local structural changes within DNA duplexes. beilstein-journals.org When a spin label like this compound is attached to a nucleobase, its motion is influenced by interactions with its base-pairing partner and neighboring bases. beilstein-journals.org

Research has shown that the mobility of a TEMPO label, and thus the resulting EPR spectrum, varies depending on the base it is paired with in the opposing strand of the DNA duplex. beilstein-journals.org For example, a spin-labeled adenine (TA) exhibits the least mobility when paired with thymine (T), its canonical partner, compared to when it is mismatched with cytosine (C) or guanine (G). beilstein-journals.org

Furthermore, these probes can detect structural changes induced by environmental factors like pH. Under acidic conditions (pH 5), the mobility of a TA label in TA•C and TA•G mismatches decreases significantly. beilstein-journals.org This change is consistent with the protonation of the adenine base, allowing for the formation of additional hydrogen bonds that create a more rigid local structure. beilstein-journals.org This sensitivity allows researchers to identify and characterize local perturbations and non-canonical base-pairing structures within DNA. beilstein-journals.org

| Labeled Base Pair | Relative Mobility (at Neutral pH) | Change in Mobility (at pH 5) | Inferred Structural Change |

| TA•T | Least Mobile | No significant change | Stable, canonical base pair |

| TA•C | More Mobile | Decreased | Formation of a protonated TAH+•C pair |

| TA•G | More Mobile | Decreased | Formation of a protonated TAH+•G pair with G in syn-conformation |

This table illustrates how the mobility of a TEMPO-based spin label on an adenine base changes depending on its pairing partner and pH, providing insights into local DNA structure. Data synthesized from findings in Gophane et al. beilstein-journals.org

Study of Protein Conformation and Dynamics

While the provided sources focus heavily on nucleic acids, the principles of SDSL are broadly applied to study protein conformation and dynamics as well. By introducing a spin label at a specific amino acid residue, EPR spectroscopy can be used to measure distances between labeled sites, assess the accessibility of the site to the surrounding solvent, and monitor conformational changes upon ligand binding or protein-protein interaction. The mobility of the attached this compound probe provides information on the local secondary and tertiary structure of the protein.

Probing Molecular Environment and Dynamics in Polymer Matrices and Gels

Beyond biomolecules, this compound and similar nitroxide probes are used to investigate the microstructure and dynamics of synthetic materials like polymer matrices and hydrogels. When dispersed within these materials, the EPR spectrum of the spin probe provides a wealth of information about its own molecular motion, which is directly influenced by the properties of the surrounding matrix.

Evaluation of Molecular Motions of Spin-Labeled Ligands in Hydrophobic and Hydrophilic Polymers

Hydrogels are water-swollen polymer networks widely used in biomedical applications. arxiv.orgarxiv.org The behavior of molecules within these gels is critical to their function, for instance, in controlling the release of therapeutic agents. arxiv.orgarxiv.org Spin probes can be used to assess the microenvironment within different types of polymer networks.

By incorporating a TEMPO-based spin label into a hydrogel, researchers can study how the polymer network restricts the probe's rotational and translational diffusion. The degree of this restriction, quantifiable from the EPR spectrum, reflects the local viscosity, pore size, and the nature of the interactions between the probe and the polymer chains. In a hydrophilic polymer matrix, a probe with a carboxyl group like this compound may experience different motional constraints compared to when it is in a more hydrophobic environment, due to varying intermolecular forces such as hydrogen bonding and hydrophobic interactions.

Assessment of Spin Label Mobility and Its Sensitivity to Environmental Factors (e.g., pH, Organic Solvents)

The mobility of a spin probe within a polymer matrix can be highly sensitive to external environmental stimuli, a property that is particularly relevant for "smart" materials like pH-responsive hydrogels. nih.govmdpi.com These gels are designed to swell or shrink in response to changes in pH, thereby altering their internal structure and permeability. nih.govresearchgate.net

When a spin probe is incorporated into a pH-sensitive hydrogel, its mobility as measured by EPR will change as the pH of the surrounding medium is altered. For example, in a hydrogel made from carboxymethyl chitosan, swelling increases significantly at basic pH compared to acidic pH. nih.gov This increased swelling creates a more open and less restrictive network, which would be reflected in the EPR spectrum as an increase in the spin probe's motional freedom. By correlating the changes in the EPR signal with the pH, researchers can directly monitor the dynamic response of the hydrogel's internal structure. This provides a powerful tool for characterizing the performance of these materials for applications such as targeted drug delivery. mdpi.comresearchgate.net

| Environmental Factor | Hydrogel Response | Effect on Spin Label Mobility | Information Gained from EPR |

| Change in pH (e.g., acidic to basic) | Swelling of pH-sensitive hydrogel | Increased rotational/translational motion | Quantifies the change in network porosity and local viscosity |

| Addition of Organic Solvent | De-swelling or change in polymer chain conformation | Decreased or altered motion | Reports on polymer-solvent interactions and changes in matrix density |

This table summarizes how a TEMPO-based spin probe can be used to assess the responsiveness of polymer matrices to environmental changes.

Analysis of Ligand-Polymer Interactions and Distribution

The amphiphilic nature of this compound makes it an excellent probe for investigating the interactions between small molecule ligands and polymers in aqueous systems, particularly with amphiphilic or hydrophobic polymers that form micelles or other associative structures. The distribution of the probe between the aqueous phase and the polymer domains can be readily quantified using EPR spectroscopy.

When dispersed in an aqueous solution containing such polymers, the this compound probe partitions between the polar aqueous environment and the nonpolar, hydrophobic regions of the polymer assemblies. This partitioning is reflected in the EPR spectrum.

In the aqueous phase: The probe tumbles rapidly, resulting in a sharp, three-line EPR spectrum with a hyperfine coupling constant, Aiso, characteristic of a polar environment.

Within the polymer's hydrophobic domain: The probe's motion is restricted. This leads to a broader, more anisotropic EPR spectrum, indicative of slower rotational mobility. The Aiso value also shifts to reflect the nonpolar environment.

By analyzing the composite EPR spectrum, researchers can determine the fraction of the probe in each environment, providing a measure of the partition coefficient. This information is crucial for understanding how ligands with similar amphiphilic properties might bind to and distribute within polymer-based systems, such as those used in drug delivery. The mobility of the probe within the polymer matrix, derived from the spectral line shape, also offers insights into the local viscosity and dynamics of the polymer core. nih.govmdpi.com

Table 1: Representative EPR Spectral Parameters of this compound in an Aqueous Polymer System

| Parameter | Value in Aqueous Buffer | Value in Polymer Core | Interpretation |

| Rotational Correlation Time (τc) | ~0.1 ns | 5-10 ns | Indicates significantly restricted motion within the polymer, reflecting higher local viscosity. |

| Hyperfine Coupling Constant (Aiso) | ~1.60 mT | ~1.52 mT | The decrease in Aiso confirms the probe's localization in a less polar, hydrophobic environment. |

| Partition Coefficient (Kp) | N/A | >100 | A high Kp signifies a strong preference of the probe for the polymer phase over the aqueous phase. |

This table presents typical data that would be obtained from EPR analysis in such a study, illustrating the principles described.

Exploration of Non-Covalent Spin Labeling Strategies

Site-directed spin labeling (SDSL) is a powerful technique for studying the structure and dynamics of biomacromolecules, but it traditionally relies on the formation of a covalent bond between the spin label and the target molecule. nih.gov However, for many systems, particularly large membrane proteins or proteins lacking suitable reactive residues like cysteines, covalent modification can be difficult or disruptive. chemrxiv.org Non-covalent spin labeling offers a valuable alternative.

This compound is well-suited for non-covalent labeling strategies due to its specific binding affinities driven by hydrophobic interactions. Its long decyl chain can insert into hydrophobic pockets or transmembrane domains of proteins, while the polar head group may interact with surface residues. This allows the probe to function as a "spin-labeled ligand" or "hydrophobic tag," binding reversibly to the target macromolecule.

Once non-covalently associated with a protein, the EPR spectrum of the probe provides information about the local environment of the binding site. Furthermore, if two such probes are bound to the same macromolecule, techniques like Double Electron-Electron Resonance (DEER) spectroscopy can be used to measure the distance between them, providing structural restraints for modeling the protein's conformation. chemrxiv.orgnih.gov This approach is particularly useful for studying ligand-induced conformational changes in proteins.

Measurement of Cellular Oxidative Stress at the Cell Membrane Using Membrane-Localizing TEMPO Derivatives

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in numerous pathologies. nih.gov The lipid-rich environment of the cell membrane is particularly vulnerable to oxidative damage (lipid peroxidation). Studying these processes requires probes that can specifically localize to the membrane.

The structure of this compound is designed for this purpose. The hydrophobic decyl tail acts as a membrane anchor, embedding the probe within the lipid bilayer, while the TEMPO moiety acts as a sensor for ROS. In the presence of ROS, the paramagnetic nitroxide radical is reduced to its diamagnetic hydroxylamine (B1172632) form, or oxidized to the oxoammonium cation. This conversion leads to a decrease in the EPR signal intensity.

By introducing this probe to a cell culture and monitoring the EPR signal intensity over time, one can quantify the rate of ROS production specifically at the cell membrane. For example, in a study using a mouse macrophage-like cell line, the introduction of an endotoxin to induce an inflammatory response and oxidative stress would lead to a time-dependent decrease in the EPR signal of a membrane-localized TEMPO probe. nih.gov This method allows researchers to assess the efficacy of antioxidants or investigate the role of membrane-specific oxidative stress in disease models.

Table 2: Research Findings on Cellular Oxidative Stress Detection

| Experimental Condition | Observation | Conclusion |

| Cells + Membrane-Localizing TEMPO Probe | Stable, strong EPR signal detected. | The probe successfully incorporates into the cell membrane and is stable in the absence of significant oxidative stress. |

| Cells + Probe + Oxidative Stress Inducer (e.g., Endotoxin) | Time-dependent decrease in EPR signal intensity. | The probe is reduced by ROS, indicating the presence of oxidative stress localized at the cell membrane. |

| Cells + Probe + Inducer + Antioxidant | The rate of EPR signal decay is significantly slowed. | The antioxidant compound effectively mitigates oxidative stress at the cell membrane. |

This table summarizes the expected outcomes from experiments using a membrane-localizing TEMPO derivative to measure cellular oxidative stress, based on established methodologies. nih.gov

Mechanistic Investigations and Catalytic Roles of Tempo Derived Compounds

TEMPO-Mediated Oxidation Reactions

The hallmark of TEMPO and its derivatives is their ability to act as catalysts in the oxidation of a wide range of substrates, most notably alcohols. This catalytic activity hinges on the reversible one-electron oxidation of the nitroxide radical to a highly electrophilic oxoammonium cation.

Oxidation of Alcohols to Carbonyl Compounds

TEMPO-derived catalysts, in the presence of a stoichiometric co-oxidant, facilitate the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. This transformation is a cornerstone of organic synthesis, offering a milder alternative to traditional heavy metal-based oxidants. The general reaction scheme involves the conversion of an alcohol to a carbonyl compound, with the TEMPO derivative cycling between its nitroxide, oxoammonium, and hydroxylamine (B1172632) forms.

The long-chain N-carboxydecyl-N-methylamino substituent in "4-(N-Carboxydecyl-N-methylamino)-tempo" is expected to influence its solubility and catalytic activity, particularly in biphasic or micellar systems. The carboxylic acid moiety can also play a role in the reaction mechanism, potentially influencing the local pH or participating in hydrogen bonding interactions. The presence of such a substituent can be particularly advantageous in the oxidation of complex molecules where specific solubility properties are required.

Mechanism of Oxoammonium Ion Formation and Regeneration

The active oxidizing species in TEMPO-mediated alcohol oxidation is the N-oxoammonium ion. rsc.orgresearchgate.net This cation is generated from the stable nitroxide radical through a one-electron oxidation by a primary oxidant, such as sodium hypochlorite (B82951) or a hypervalent iodine compound. rsc.org The general mechanism can be summarized in the following steps:

Oxidation of the Nitroxide: The TEMPO derivative is oxidized to the corresponding oxoammonium salt.

Alcohol Oxidation: The oxoammonium salt then oxidizes the alcohol to a carbonyl compound, during which the oxoammonium ion is reduced to a hydroxylamine. nih.gov

Regeneration of the Nitroxide: The resulting hydroxylamine is subsequently re-oxidized back to the nitroxide radical by the primary oxidant, completing the catalytic cycle.

Role of TEMPO Derivatives in Metal-Catalyzed Systems (e.g., Cu/TEMPO)

The combination of TEMPO derivatives with transition metals, most notably copper, has led to the development of highly efficient catalytic systems for aerobic oxidations, using molecular oxygen as the ultimate oxidant. nih.govacs.org These Cu/TEMPO systems offer a greener and more sustainable approach to alcohol oxidation.

Catalytic Cycles and Rate-Determining Steps

In a typical Cu/TEMPO-catalyzed aerobic oxidation, the catalytic cycle is more complex and involves the interplay between the copper center and the TEMPO radical. A widely accepted mechanism involves a two-stage process: nih.govacs.orgrsc.org

Catalyst Oxidation: The reduced forms of the catalyst, Cu(I) and the hydroxylamine (TEMPO-H), are oxidized by molecular oxygen. This step often proceeds through a binuclear copper-dioxygen intermediate and regenerates the active Cu(II) species and the TEMPO nitroxide radical. nih.gov

Substrate Oxidation: The alcohol substrate is then oxidized by the concerted action of the Cu(II) species and the TEMPO radical. This is proposed to occur via a Cu(II)-alkoxide intermediate, from which a hydrogen atom is abstracted by the TEMPO radical to yield the carbonyl product, Cu(I), and the hydroxylamine. nih.govresearchgate.net

Ligand Effects on Catalytic Activity and Selectivity

In Cu/TEMPO systems, TEMPO derivatives can be viewed as ligands that coordinate to the copper center, influencing its catalytic properties. The electronic and steric properties of the substituent at the 4-position of the TEMPO ring can have a profound impact on the catalytic activity and selectivity of the copper complex.

Mechanistic Insights into Hydrogen Atom Abstraction and Oxygen Activation

A key step in the Cu/TEMPO-catalyzed oxidation of alcohols is the abstraction of a hydrogen atom from the copper-bound alkoxide by the TEMPO radical. nih.gov The efficiency of this hydrogen atom abstraction (HAT) is influenced by the electronic properties of the TEMPO derivative. While direct studies on the HAT ability of "this compound" are not available, the presence of the electron-donating amino group would be expected to modulate the reactivity of the nitroxide radical.

Understanding Side Reactions and Byproducts in TEMPO-Catalyzed Oxidations

In TEMPO-catalyzed oxidation reactions, the efficiency and selectivity of the catalyst can be compromised by the occurrence of side reactions that lead to the formation of inactive byproducts. acsgcipr.org These pathways are crucial to understand for optimizing reaction conditions and maintaining catalyst longevity. For 4-substituted TEMPO derivatives, including what would be expected for this compound, two primary deactivation pathways have been identified through studies on similar molecules. anu.edu.aursc.orgresearchgate.netscispace.comqut.edu.au

The first significant side reaction involves modification at the 4-position of the piperidine (B6355638) ring. Research on various 4-substituted TEMPO compounds has shown that under oxidative conditions, particularly in the presence of hydroxyl radicals, the catalyst can be converted to 4-oxo-TEMPO, also known as TEMPONE. anu.edu.auresearchgate.netqut.edu.au The proposed mechanism for this transformation begins with a hydrogen abstraction from the carbon at the 4-position. anu.edu.aursc.org The resulting carbon-centered radical can then react further, for instance with dioxygen or another radical species, to yield the ketone functionality at the 4-position. anu.edu.aursc.orgscispace.com This conversion to TEMPONE represents a catalyst deactivation pathway, as it alters the electronic and steric properties of the molecule. anu.edu.auscispace.com

A second major deactivation route involves the modification at the 1-position of the piperidine ring, which contains the nitroxyl (B88944) radical. Electron spray ionization mass spectrometry (ESI-MS) analyses have revealed that under certain oxidative conditions, 4-substituted TEMPO derivatives can be converted into their corresponding secondary amines. anu.edu.aursc.orgresearchgate.netqut.edu.au This reduction of the nitroxyl group to an N-H group fundamentally eliminates the radical character necessary for the catalytic cycle, thereby rendering the molecule inactive as an oxidation catalyst. anu.edu.auqut.edu.au

Beyond catalyst degradation, side reactions can also involve the substrate. A common issue in the oxidation of primary alcohols is overoxidation. acs.org While TEMPO-based catalysts are renowned for their selectivity in converting primary alcohols to aldehydes, forcing conditions or prolonged reaction times can lead to the formation of the corresponding carboxylic acid as a byproduct. acs.org

Table 1: Common Side Reactions and Byproducts in Oxidations Catalyzed by 4-Substituted TEMPO Derivatives

| Side Reaction/Byproduct Formation | Position of Modification | Proposed Mechanism | Consequence |

| Formation of 4-oxo-TEMPO (TEMPONE) | C4-position | Hydrogen abstraction at the C4-position by a radical species (e.g., HO•), followed by reaction with an oxidant (e.g., O₂, another radical). anu.edu.aursc.org | Catalyst deactivation; formation of a byproduct with altered properties. anu.edu.au |

| Formation of Secondary Amine | N1-position | Reduction of the nitroxyl radical group to a secondary amine (N-H). anu.edu.auqut.edu.au | Complete loss of catalytic activity for oxidation due to the elimination of the radical center. qut.edu.au |

| Substrate Overoxidation | Substrate | Further oxidation of the initial product (e.g., aldehyde) to a more oxidized state (e.g., carboxylic acid). acs.org | Reduced yield of the desired product; formation of impurities. |

Application of TEMPO Derivatives as Radical Initiators and Trapping Reagents

The stable radical nature of the TEMPO moiety allows its derivatives to serve a dual role in chemical reactions, acting not only as oxidation catalysts but also as effective radical initiators and trapping reagents. rhhz.netwikipedia.org This functionality is critical for mechanistic studies and for controlling radical-mediated processes.

As radical trapping agents, TEMPO derivatives are invaluable tools for detecting and identifying transient radical intermediates in a reaction. researchgate.netcsbsju.edu Due to their own persistent radical nature, they readily react with short-lived radical species in a process known as radical-radical coupling or termination. csbsju.edu The resulting product is a stable alkoxyamine, which can be isolated and characterized, providing definitive evidence for the existence of the trapped radical intermediate. csbsju.edu This technique is widely employed to elucidate complex reaction mechanisms. researchgate.net For instance, the presence of a carbon-centered radical in a reaction can be confirmed by adding a TEMPO derivative and subsequently detecting the corresponding TEMPO-carbon adduct. researchgate.net The high reactivity of TEMPO derivatives with a wide range of radicals makes them excellent "radical scavengers." csbsju.edu

The versatility of TEMPO derivatives extends to their use as radical initiators. Under certain conditions, they can initiate radical chain reactions. For example, some TEMPO derivatives have been used to mediate the transformation of substrates like oximes and hydrazones by initiating the formation of radical intermediates, which then undergo further cyclization or annulation reactions. rhhz.net

Furthermore, TEMPO's ability to reversibly trap radical species is the cornerstone of its application in Nitroxide-Mediated Polymerization (NMP). wikipedia.org In NMP, a TEMPO derivative is added to the end of a growing polymer chain, forming a dormant alkoxyamine. wikipedia.org This linkage is thermally labile and can cleave to regenerate the active polymer radical and the TEMPO nitroxide. wikipedia.org This reversible termination allows for a controlled, or "living," polymerization process, enabling the synthesis of polymers with well-defined molecular weights and narrow distributions. wikipedia.org

Table 2: Applications of TEMPO Derivatives in Radical-Mediated Processes

| Application | Role of TEMPO Derivative | Mechanism of Action | Outcome |

| Mechanistic Studies | Radical Trapping Reagent / Scavenger | Reacts with transient radical intermediates to form stable, characterizable adducts (alkoxyamines). csbsju.edu | Identification and confirmation of radical intermediates, elucidation of reaction pathways. researchgate.net |

| Controlled Polymerization (NMP) | Mediating Agent | Reversibly terminates growing polymer chains, creating a "dormant" state that can be reactivated. wikipedia.org | Synthesis of polymers with controlled molecular weight, low polydispersity, and defined architecture. wikipedia.org |

| Organic Synthesis | Radical Initiator | Initiates radical chain reactions for specific transformations (e.g., cyclizations). rhhz.net | Formation of complex cyclic structures from appropriate precursors. rhhz.net |

| Antioxidant Chemistry | Radical Scavenger | Reacts with and neutralizes reactive radical species, such as alkylperoxyl radicals. acs.orgnih.gov | Protection against oxidative damage by terminating radical chain reactions. acs.org |

Radical Scavenging and Redox Chemistry Research Involving Tempo Analogues

Mechanisms of Free Radical Scavenging by Nitroxide Radicals

Nitroxide radicals, such as those in the TEMPO family, are versatile free radical scavengers that can act through several mechanisms. Their efficiency is attributed to their ability to participate in one-electron reactions with other radicals. nih.gov The specific pathway often depends on the nature of the radical being scavenged and the surrounding chemical environment.

Single Electron Transfer (SET) Pathways

In the Single Electron Transfer (SET) mechanism, a single electron is transferred from the antioxidant to the free radical, or vice versa. Nitroxides can act as electron donors or acceptors. For example, the oxidation of certain compounds can be achieved through a SET mechanism, where molecular oxygen can act as a good SET oxidant in the presence of acid. nih.govresearchgate.net The redox potential of the nitroxide is a key factor in this pathway, influencing the feasibility and rate of the electron transfer. nih.gov The oxidation of TEMPO to its corresponding oxoammonium cation is a well-studied SET process. nih.gov

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) mechanisms involve the simultaneous transfer of a proton and an electron. acs.org This concerted process can be more energetically favorable than the stepwise transfer of a proton and an electron, as it avoids the formation of high-energy charged intermediates. acs.org PCET is a significant pathway in various chemical and biological redox reactions. acs.org In the context of radical scavenging, PCET can be a highly efficient mechanism. For example, in the presence of acetic acid, the reaction of certain phenolic compounds with peroxyl radicals is accelerated through a PCET mechanism. nih.govresearchgate.net This pathway has also been observed for helicenes lacking phenolic groups, indicating its broader applicability. nih.govresearchgate.net

Evaluation of Antioxidant Activity through Chemical Assays (e.g., DPPH, Hydroxyl Radical Scavenging)

To quantify the antioxidant potential of TEMPO analogues, various chemical assays are employed. These assays provide a standardized method to compare the radical scavenging capabilities of different compounds.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and straightforward spectrophotometric method. mdpi.comnih.gov The stable DPPH radical has a deep violet color in solution, with a characteristic absorbance at around 517 nm. nih.govnih.gov When an antioxidant is added, it donates a hydrogen atom or an electron to the DPPH radical, which leads to its reduction to DPPH-H. This causes the color to change to yellow, and the absorbance at 517 nm decreases. nih.gov The percentage of DPPH radical scavenging activity can be calculated by comparing the absorbance of the sample with that of a control. nih.gov This method is simple, rapid, and reproducible for evaluating the antioxidant capacity of various substances. mdpi.com

Another important assay measures the scavenging of hydroxyl radicals (•OH), which are highly reactive and damaging oxygen species. The generation of hydroxyl radicals can be achieved through methods like the UV irradiation of aqueous suspensions of photocatalytic nanoparticles like titanium dioxide. rsc.org The reaction of TEMPO derivatives with these radicals can be monitored using techniques such as electron spin resonance (ESR) and electrospray ionization mass spectrometry (ESI-MS) to identify the reaction products and understand the scavenging mechanism. rsc.org

The table below presents hypothetical data on the antioxidant activity of 4-(N-Carboxydecyl-N-methylamino)-tempo compared to a standard antioxidant, Trolox, in two common assays.

| Compound | DPPH Scavenging Activity (IC50, µM) | Hydroxyl Radical Scavenging Activity (%) at 100 µM |

| This compound | 45.8 | 78.2 |

| Trolox (Standard) | 25.3 | 92.5 |

This is a hypothetical data table for illustrative purposes.

Redox Cycling and Regeneration of Nitroxide Radicals

A key feature of nitroxide radicals is their ability to undergo reversible redox reactions, which is central to their catalytic and protective functions. nih.govnih.gov Nitroxides can be reduced to hydroxylamines and oxidized to oxoammonium cations. nih.gov This redox cycling allows them to act as catalysts in various chemical transformations and to be regenerated in biological systems.

The reduction of nitroxides to their corresponding hydroxylamines can occur in the presence of reducing agents like ascorbate (B8700270). nih.gov The EPR signal of the nitroxide disappears upon reduction but can be recovered by adding a mild oxidant, such as ferricyanide, which reoxidizes the hydroxylamine (B1172632) back to the nitroxide. nih.gov This regeneration is crucial for their sustained antioxidant activity in a biological environment.

Conversely, nitroxides can be oxidized to oxoammonium cations by species like hydroxyl radicals. nih.gov These cations can then be reduced back to the nitroxide form. This ability to cycle between different oxidation states allows nitroxides to participate in a variety of redox-mediated processes. The stability and redox potential of the nitroxide, which can be tuned by modifying the substituents on the piperidine (B6355638) ring, are critical factors that influence their redox cycling properties. nih.govbohrium.com For instance, the introduction of charged groups can affect the stability and crossover of TEMPO derivatives in applications like redox flow batteries. osti.gov

Emerging Research Directions and Advanced Methodologies for 4 N Carboxydecyl N Methylamino Tempo Research

Development of Novel Functionalized TEMPO Probes

The functional versatility of the C10-M-TEMPO-COOH structure, particularly its terminal carboxyl group, serves as a key anchor point for the synthesis of a new generation of specialized spin probes. The development of these novel probes is aimed at enhancing specificity, introducing new functionalities, and enabling studies in complex biological and synthetic systems.

Another emerging area is the development of "bioorthogonal" probes. glenresearch.com This involves modifying the carboxyl group with functionalities that can undergo highly specific reactions, such as click chemistry. For example, the carboxylic acid could be converted to an azide (B81097) or alkyne, allowing it to be "clicked" onto a biomolecule that has been correspondingly modified with a complementary functional group. glenresearch.com This approach offers high efficiency and specificity for labeling in complex environments.

The table below outlines potential functionalization strategies for C10-M-TEMPO-COOH and their intended applications.

Table 1: Functionalization Strategies for C10-M-TEMPO-COOH

| Functional Group | Reaction Target | Resulting Linkage | Potential Application |

|---|---|---|---|

| Carboxylic Acid (native) | Primary Amines (e.g., on proteins) | Amide | Site-directed spin labeling of biomolecules |

| Azide (via modification) | Terminal Alkynes | Triazole (Click Chemistry) | Bioorthogonal labeling in complex media |

| Alkyne (via modification) | Azides | Triazole (Click Chemistry) | Bioorthogonal labeling of modified biomolecules |

These novel probes are designed to provide more precise information on molecular structure, dynamics, and interactions, pushing the boundaries of what can be studied using paramagnetic resonance techniques.

Integration with Multidimensional Spectroscopic Techniques

The utility of C10-M-TEMPO-COOH and its derivatives is significantly enhanced when integrated with multidimensional spectroscopic techniques, particularly advanced forms of Electron Paramagnetic Resonance (EPR) spectroscopy. tandfonline.comaip.org EPR is highly sensitive to the motion and local environment of the nitroxide spin probe on a timescale of picoseconds to microseconds. rsc.org

Continuous-wave (CW) EPR, the most common form, provides spectra whose line shapes are sensitive to the rotational mobility of the probe. mdpi.comlibretexts.org For a probe like C10-M-TEMPO-COOH embedded in a material, changes in temperature or the physical state of the matrix will alter its rotational speed, leading to distinct changes in the EPR spectrum. mdpi.com

More advanced, multidimensional techniques like two-dimensional Electron-Electron Double Resonance (2D-ELDOR) provide deeper insights. 2D-ELDOR can measure molecular reorientation in real-time and disentangle different types of motion, offering a much more detailed picture of the probe's environment. aip.org This technique is particularly powerful for studying the complex dynamics within disordered systems like polymers or biological membranes below their glass transition temperatures. aip.org

The table below summarizes key EPR parameters and the information they provide about the environment of a TEMPO-based probe.

Table 2: Key EPR Spectroscopic Parameters for TEMPO Probes

| Parameter | Technique | Information Gained |

|---|---|---|

| Spectral Line Shape | CW-EPR | Rotational correlation time (molecular mobility) tandfonline.com |

| Hyperfine Coupling Constant (A) | CW-EPR | Polarity of the local environment nsf.gov |

| g-factor | CW-EPR | Electronic structure and interactions nsf.gov |

The long alkyl chain of C10-M-TEMPO-COOH makes it an ideal candidate for probing anisotropic environments, such as lipid bilayers or aligned polymer films, where its motion would be restricted. Multidimensional EPR techniques are essential for fully characterizing such restricted and complex motions. aip.org

Exploration of New Applications in Advanced Materials Science

The unique amphiphilic character of C10-M-TEMPO-COOH, combining a hydrophobic tail with a hydrophilic and reactive head group, opens up new avenues for its application in advanced materials science.

One key area is in the study of polymers and polymer-protein bioconjugates. researchgate.net The TEMPO probe can be physically blended into a polymer matrix or covalently attached. By monitoring the EPR spectrum, researchers can gain insights into the local dynamics, phase transitions, and molecular packing of the polymer chains. mdpi.com In bioconjugates, where synthetic polymers are attached to proteins, TEMPO spin labels can be used with Paramagnetic Relaxation Enhancement (PRE) in NMR spectroscopy to map the conformation of the polymer chains around the protein surface. researchgate.net

Another promising application is in the functionalization of nanomaterials. The carboxylic acid group can act as an anchor to bind the probe to the surface of metal oxide nanoparticles or nanodiamonds. nsf.gov High-frequency EPR can then be used to study the dynamics of the probe on the nanoparticle surface, providing information about the interface between the material and its surrounding medium. nsf.gov This is crucial for understanding how these materials interact with biological systems or how they perform in catalytic applications.

The table below details potential applications of C10-M-TEMPO-COOH in different classes of advanced materials.

Table 3: Applications of C10-M-TEMPO-COOH in Materials Science

| Material Class | Method of Incorporation | Information Obtained |

|---|---|---|

| Polymers | Blending or Covalent Grafting | Local chain dynamics, glass transition temperature, mobility distribution mdpi.com |

| Polymer-Protein Conjugates | Covalent attachment to polymer | Conformation and arrangement of polymer chains around the protein researchgate.net |

| Nanoparticles (e.g., oxides) | Covalent attachment via -COOH | Surface dynamics, interfacial properties, probe mobility at the surface nsf.gov |

The ability to position the C10-M-TEMPO-COOH probe at specific locations—within a polymer matrix, at a surface, or inside a membrane—makes it a powerful tool for designing and characterizing the next generation of advanced functional materials.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Trivial Name |

|---|---|

| 4-(N-Carboxydecyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl | C10-M-TEMPO-COOH |

| 2,2,6,6-tetramethylpiperidine-1-oxyl | TEMPO |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 4-(N-Carboxydecyl-N-methylamino)-TEMPO, and how is its structural integrity verified?

- Methodological Answer : The synthesis typically involves functionalizing the TEMPO core (2,2,6,6-tetramethylpiperidine-1-oxyl) with a carboxydecyl-methylamine side chain. A simplified approach includes acid-catalyzed condensation of precursors, followed by oxidation using agents like NaOCl to stabilize the nitroxide radical . Structural verification employs nuclear magnetic resonance (NMR) for substituent analysis, electron spin resonance (ESR) to confirm radical integrity, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Which spectroscopic methods are most effective for characterizing the radical nature of this compound?

- Methodological Answer : ESR spectroscopy is critical for detecting the paramagnetic nitroxide radical, providing insights into spin concentration and stability. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like carboxyl (-COOH) and methylamino (-N-CH3) moieties. UV-Vis spectroscopy can monitor redox behavior, particularly in catalytic applications .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in oxidation reactions to minimize side products?

- Methodological Answer : Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and radical stability.

- pH control : Neutral to slightly basic conditions (pH 7–9) prevent acid-catalyzed decomposition.

- Catalyst loading : Sub-stoichiometric amounts (0.1–1 mol%) reduce unintended radical coupling.

- Temperature : Reactions conducted at 20–40°C balance reactivity and stability .

- Data Insight : Over-oxidation side products (e.g., hydroxylamines) can be minimized by limiting reaction time to <24 hours and avoiding strong oxidizing agents .

Q. What strategies are recommended for resolving contradictions in experimental data obtained from studies involving this compound?

- Methodological Answer : Contradictions (e.g., variable catalytic efficiency) are addressed via:

- Reproduibility checks : Replicate experiments under standardized conditions.

- Data triangulation : Cross-validate results using ESR, HPLC, and kinetic assays.

- Statistical analysis : Apply ANOVA or t-tests to assess significance of observed variations .

Q. In nanocellulose production, how does carboxyl content influenced by this compound affect material properties?

- Methodological Answer : The compound oxidizes cellulose C6 hydroxyl groups to carboxylates, increasing hydrophilicity. Key steps include:

- Oxidation : TEMPO-mediated reaction at pH 10–11, with NaBr/NaClO as co-oxidants.

- Ultrasonication : Post-oxidation, sonication (e.g., 20 kHz, 30 min) disentangles fibers into nanocellulose.

Q. What are the best practices for managing and curating experimental data in studies using this compound?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata standardization : Document synthesis parameters (e.g., solvent, temperature) using ISA-Tab formats.

- Repositories : Store raw ESR/NMR data in Chemotion or RADAR4Chem, ensuring DOI assignment.

- Quality control : Implement peer review of datasets for accuracy and completeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。